3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
Description
3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features a cyclohexyl group, a morpholine ring, and a sulfonyl phenyl group
Properties
Molecular Formula |
C19H28N2O4S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C19H28N2O4S/c22-19(11-6-16-4-2-1-3-5-16)20-17-7-9-18(10-8-17)26(23,24)21-12-14-25-15-13-21/h7-10,16H,1-6,11-15H2,(H,20,22) |
InChI Key |
OSFDZBOPTOWQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylamine with 4-(morpholine-4-sulfonyl)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PROPANAMIDE: Similar structure but with a carbonyl group instead of a sulfonyl group.
3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]PROPANAMIDE: Another similar compound with a carbonyl group.
Uniqueness
3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where sulfonyl functionality is desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
